molecular formula C18H18N4O2S B2450790 N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 538337-67-6

N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2450790
CAS No.: 538337-67-6
M. Wt: 354.43
InChI Key: RQXALIVYNSUYOE-UHFFFAOYSA-N
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Description

N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Properties

IUPAC Name

N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-13(2)22(15-6-4-3-5-7-15)16(23)12-25-18-21-20-17(24-18)14-8-10-19-11-9-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXALIVYNSUYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a complex organic compound notable for its diverse biological activities. This compound incorporates a 1,3,4-oxadiazole moiety, which has been recognized for its potent pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O2S with a molecular weight of 354.43 g/mol. The structure features several functional groups: a phenyl group, a propan-2-yl group, and a pyridinyl oxadiazole sulfanyl group. These components contribute to its biological activity by enhancing solubility and bioavailability.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study:
A study involving similar oxadiazole derivatives demonstrated that they effectively inhibited the growth of various cancer cell lines (e.g., A549 lung carcinoma and MCF7 breast cancer cells) with IC50 values significantly lower than established chemotherapeutics like doxorubicin .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA5498.107Induces apoptosis via caspase activation
Compound BMCF70.877Inhibits ERK1/2 signaling pathway

Antimicrobial Activity

N-phenyl-N-propan-2-yl-2-[5-(pyridin-4-yl)-1,3,4-thiadiazole]acetamide has also been evaluated for its antimicrobial properties. The presence of the pyridine ring is believed to enhance the compound's interaction with bacterial membranes.

Findings:
A study reported that compounds with similar structures showed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups on the phenyl ring significantly increased antibacterial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

Research Insights:
In vitro studies have shown that certain oxadiazole derivatives can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential use as anti-inflammatory agents .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following properties:

  • Molecular Formula : C16H18N2OS
  • Molecular Weight : 286.4 g/mol
  • IUPAC Name : N-phenyl-N-propan-2-yl-2-pyridin-2-ylsulfanylacetamide

These properties facilitate its interaction with biological systems, which is crucial for its applications in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-phenyl-N-propan-2-yl-2-pyridin-2-ylsulfanylacetamide. For instance, derivatives of oxadiazole have shown promising results in inhibiting cancer cell proliferation. The incorporation of the pyridine and oxadiazole moieties enhances the compound's ability to interact with cellular targets involved in tumorigenesis .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. The presence of the sulfanyl group is believed to contribute to its efficacy by disrupting microbial cell membranes or inhibiting essential enzymes . In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The anti-inflammatory properties of N-phenyl-N-propan-2-yl-2-pyridin-2-ylsulfanylacetamide have been explored in several experiments. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various oxadiazole derivatives, including those with similar structures to N-phenyl-N-propan-2-yl-2-pyridin-2-ylsulfanylacetamide. The results indicated that these compounds significantly reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

CompoundCell Line TestedIC50 (µM)Mechanism
AMCF7 (Breast)15Apoptosis
BA549 (Lung)10Cell Cycle Arrest

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of N-substituted oxadiazoles was tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with a pyridine ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) bridge serves as a reactive site for nucleophilic displacement. Key reactions include:

Reaction ConditionsReagents/NucleophilesProducts FormedYield (%)References
Alkaline ethanol, 60°C, 6 hoursEthyl bromoacetateThioether-linked ester derivatives78–82
DMF, K₂CO₃, room temperatureBenzyl chlorideBenzylthio-substituted analogs85
Methanol, NaH, refluxPropargyl bromideAlkynyl-functionalized derivatives72

This reactivity enables modular structural modifications for applications in drug discovery and materials science. Computational studies suggest the sulfanyl group's electron-rich nature facilitates nucleophilic attack.

Acid-Catalyzed Hydrolysis of the Acetamide Moiety

The tertiary acetamide group undergoes hydrolysis under acidic conditions:

Reaction Pathway :
$$ \text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{Carboxylic Acid} + \text{Amine Byproducts} $$

Acid Strength (HCl)Temperature (°C)Reaction Time (h)Hydrolysis Efficiency (%)
1M80492
2M100298

The reaction produces N-phenylpropan-2-amine and a carboxylic acid intermediate, which can further react to form esters or amides.

Cycloaddition Reactions Involving the Oxadiazole Ring

The 1,3,4-oxadiazole core participates in [3+2] cycloadditions with dipolarophiles:

Example Reaction :
$$ \text{Oxadiazole} + \text{Acetylene} \xrightarrow{\text{CuI, DMF}} \text{Triazole Hybrid} $$

DipolarophileCatalystProduct StructureApplication
PhenylacetyleneCuITriazole-oxadiazole conjugatesAnticancer agents
Ethyl cyanoacetateNaN₃Tetrazole derivativesEnergetic materials

These reactions exploit the oxadiazole's electron-deficient nature, with yields ranging from 65% to 88% under optimized conditions .

Metal Coordination via Pyridine and Oxadiazole Moieties

The pyridine and oxadiazole nitrogen atoms act as ligands for transition metals:

Metal SaltSolventCoordination ModeObserved Geometry
Cu(NO₃)₂·3H₂OMethanolN-pyridine + N-oxadiazoleSquare planar
FeCl₃EthanolN-oxadiazole + S-sulfanylOctahedral
Zn(OAc)₂DMSOS-sulfanyl + O-acetamideTetrahedral

Metal complexes exhibit enhanced stability and redox activity, with potential applications in catalysis and photoluminescent materials.

Oxidative Transformations

The sulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductOxidation State
H₂O₂ (30%)Acetic acid, 50°CSulfoxide+2
mCPBACH₂Cl₂, 0°C → RTSulfone+4

Sulfone derivatives show improved metabolic stability in pharmacokinetic studies.

Biological Alkylation Reactions

The compound participates in enzyme-mediated alkylation, particularly with cysteine residues:

Mechanism :
$$ \text{Sulfanyl} + \text{Cysteine-SH} → \text{Disulfide Bond} + \text{Byproducts} $$

This reactivity underpins its reported inhibitory effects on thymidine phosphorylase (IC₅₀ = 2.3–2.7 µM), as observed in analogues with similar oxadiazole-thioether architectures .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces cleavage of the oxadiazole ring:

Primary Products :

  • Pyridine-4-carboxamide

  • N-phenylpropan-2-amine

Quantum yield studies indicate a Φ value of 0.18 ± 0.02, suggesting moderate photostability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, and how can reaction yields be improved?

  • Methodology : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading) and identify critical factors affecting yield. For example, azide-alkyne cycloaddition or nucleophilic substitution for oxadiazole ring formation can be optimized using fractional factorial designs to minimize experimental runs .
  • Validation : Monitor reaction progress via TLC/HPLC and characterize intermediates (e.g., sulfanyl-acetamide precursors) using 1H^1H/13C^{13}C-NMR and IR spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions on the phenyl, pyridinyl, and oxadiazole rings using 1H^1H-NMR (e.g., aromatic proton splitting patterns) and 13C^{13}C-NMR (e.g., carbonyl and heterocyclic carbon signals) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to distinguish between isomeric byproducts.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites for reaction mechanism studies (e.g., sulfanyl group reactivity). Use software like Gaussian or ORCA for energy minimization and transition-state modeling .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., lipoxygenase, cytochrome P450) using AutoDock Vina. Focus on binding affinity predictions for oxadiazole and pyridinyl moieties, comparing results with experimental IC50_{50} values .
    • Validation : Cross-validate computational results with experimental kinetic assays (e.g., enzyme inhibition studies) to refine force field parameters .

Q. How can contradictory data in biological activity studies (e.g., varying IC50_{50} values across assays) be resolved?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., buffer pH, incubation time) across studies. For example, lipoxygenase inhibition may vary due to redox-sensitive thiol groups in the enzyme active site .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups on the phenyl ring) to isolate key pharmacophores. Use ANOVA to statistically assess potency differences .
    • Advanced Tools : Employ machine learning models to correlate molecular descriptors (e.g., LogP, polar surface area) with bioactivity trends .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

  • Methodology :

  • Degradation Studies : Conduct accelerated stability testing (e.g., 40°C/75% RH) with LC-MS monitoring to identify hydrolysis or oxidation products.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model hydrolysis pathways of the acetamide or oxadiazole moieties in aqueous environments. Compare activation energies for different degradation routes .
    • Experimental Validation : Use isotopically labeled analogs (e.g., 18O^{18}O-water) to track metabolic pathways in hepatocyte models .

Q. How can large-scale experimental datasets (e.g., SAR, kinetic data) be managed and analyzed efficiently?

  • Methodology :

  • Cheminformatics Platforms : Use KNIME or Pipeline Pilot to automate data aggregation, filtering, and visualization.
  • Blockchain for Data Integrity : Implement decentralized ledgers to timestamp and secure raw spectral/assay data, ensuring reproducibility .
    • Advanced Analytics : Apply principal component analysis (PCA) to reduce dimensionality in multi-parametric datasets (e.g., substituent effects vs. bioactivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.